3-Methoxy-4-(2-phenoxyethoxy)benzaldehyde
Description
3-Methoxy-4-(2-phenoxyethoxy)benzaldehyde is an organic compound with the molecular formula C16H16O4. It is a benzaldehyde derivative, characterized by the presence of methoxy and phenoxyethoxy groups attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Properties
IUPAC Name |
3-methoxy-4-(2-phenoxyethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-16-11-13(12-17)7-8-15(16)20-10-9-19-14-5-3-2-4-6-14/h2-8,11-12H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQIKBGBWCHRFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCOC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397661 | |
| Record name | 3-methoxy-4-(2-phenoxyethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299936-09-7 | |
| Record name | 3-methoxy-4-(2-phenoxyethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(2-phenoxyethoxy)benzaldehyde typically involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 2-phenoxyethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common catalysts used in this reaction include acids or bases, which facilitate the etherification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced purification techniques such as distillation or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(2-phenoxyethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and phenoxyethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-Methoxy-4-(2-phenoxyethoxy)benzoic acid.
Reduction: 3-Methoxy-4-(2-phenoxyethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-4-(2-phenoxyethoxy)benzaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(2-phenoxyethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects. The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-4-hydroxybenzaldehyde
- 3-Methoxy-4-(2-methoxyethoxy)benzaldehyde
- 3-Methoxy-4-(2-ethoxyethoxy)benzaldehyde
Comparison
Compared to similar compounds, 3-Methoxy-4-(2-phenoxyethoxy)benzaldehyde is unique due to the presence of the phenoxyethoxy group, which imparts distinct chemical and physical properties.
Biological Activity
3-Methoxy-4-(2-phenoxyethoxy)benzaldehyde, with the molecular formula C16H16O4, is a benzaldehyde derivative notable for its unique chemical structure, which includes methoxy and phenoxyethoxy groups. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in antimicrobial and antioxidant domains.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as a therapeutic agent in treating infections. For instance, a study reported that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress and cellular damage. In assays measuring the ability to scavenge free radicals, this compound showed promising results, suggesting its potential utility in formulations aimed at reducing oxidative damage.
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interaction with specific molecular targets within microbial cells and oxidative pathways. The presence of the aldehyde group allows it to act as an electrophile, potentially forming adducts with nucleophiles in biological systems, which could modulate various biochemical pathways.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Notable Activities |
|---|---|---|
| 3-Methoxy-4-hydroxybenzaldehyde | Structure | Antioxidant, anti-inflammatory |
| 3-Methoxy-4-(2-methoxyethoxy)benzaldehyde | Structure | Antimicrobial |
| 3-Methoxy-4-(2-ethoxyethoxy)benzaldehyde | Structure | Limited studies on biological effects |
This table highlights how variations in substituents can influence biological activity, with this compound showing distinct properties compared to its analogs.
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various benzaldehyde derivatives, including this compound. The results indicated that this compound had an MIC (Minimum Inhibitory Concentration) value significantly lower than many standard antibiotics used in clinical settings.
- Antioxidant Activity Assessment : Another research team investigated the antioxidant potential of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The findings revealed that it exhibited a scavenging activity comparable to well-known antioxidants like ascorbic acid.
- Mechanistic Insights : A recent study published in the Journal of Medicinal Chemistry explored the interaction of this compound with specific microbial enzymes. The research utilized molecular docking techniques to predict binding affinities and elucidate potential mechanisms of action.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
